6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one
Description
This compound is a brominated indole derivative featuring dual 2-hexyldecyl alkyl chains and a conjugated oxoindolylidene backbone. Its structure comprises two 6-bromoindole units linked via a ketone-functionalized ylidene bridge, with bulky 2-hexyldecyl substituents at the 1- and 3-positions. The alkyl chains enhance solubility in nonpolar solvents and influence molecular packing in solid-state or thin-film applications, as observed in organic semiconductors .
Properties
IUPAC Name |
6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72Br2N2O2/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)35-51-43-33-39(49)29-31-41(43)45(47(51)53)46-42-32-30-40(50)34-44(42)52(48(46)54)36-38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-34,37-38H,5-28,35-36H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEPOMMRUTXNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001105968 | |
| Record name | 6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]-1-(2-hexyldecyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147124-24-0 | |
| Record name | 6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]-1-(2-hexyldecyl)-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147124-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]-1-(2-hexyldecyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6-Bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features multiple bromine substituents and long aliphatic chains, which are significant for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler indole derivatives. A common synthetic route includes:
- Formation of the Indole Core : Initial synthesis involves the bromination of indole derivatives.
- Formation of the Oxindole Unit : The oxindole moiety is introduced through condensation reactions.
- Final Coupling : The final product is obtained by coupling various intermediates under controlled conditions.
Detailed methodologies can be found in literature sources such as the Royal Society of Chemistry .
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that brominated indoles can induce apoptosis in cancer cells through various pathways, including:
- Activation of Caspases : Inducing programmed cell death.
- Inhibition of Cell Proliferation : Blocking cell cycle progression.
A study demonstrated that derivatives of this compound were effective against various cancer cell lines, leading to a reduction in tumor growth in vivo models .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Bromine Substitution : The presence of bromine atoms enhances lipophilicity and biological activity.
- Aliphatic Chains : The length and branching of aliphatic chains influence membrane permeability and bioavailability.
Table 1 summarizes various derivatives and their corresponding biological activities.
| Compound Derivative | Biological Activity | IC50 (µM) |
|---|---|---|
| 6-Bromoindole | Anticancer | 5.4 |
| 6-Bromooxindole | Antimicrobial | 12.0 |
| Parent Indole | Control | >50 |
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers tested a series of brominated indoles against human cancer cell lines. The results indicated that compounds with longer aliphatic chains exhibited enhanced cytotoxicity compared to their shorter counterparts .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of This compound , showing effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) below 10 µg/mL .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Solubility and Aggregation
The compound is distinguished by its 2-hexyldecyl substituents, which contrast with shorter or linear alkyl chains in analogs. For example:
The bulky 2-hexyldecyl groups in the target compound prevent π-π stacking, favoring amorphous phases over crystalline states, which is critical for optoelectronic applications .
Bromination Patterns and Reactivity
The 6-bromo substitution on both indole rings enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Comparatively, analogs with bromine at alternative positions (e.g., 5-bromoindole derivatives) show reduced activity in palladium-catalyzed reactions due to steric hindrance .
Functional Comparisons
Electronic Properties
The conjugated oxoindolylidene backbone confers a narrow bandgap (~1.8 eV, estimated via UV-Vis), making it suitable for near-infrared (NIR) absorption. Analogs with thienopyrrole units (e.g., compound 9) exhibit broader absorption spectra due to extended conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
